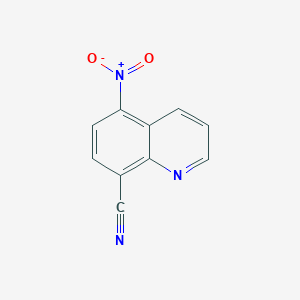

5-Nitroquinoline-8-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBENFVCBHLLYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of 5-Nitroquinoline-8-carbonitrile: A Guide to NMR and Mass Spectrometry Characterization

An In-Depth Technical Guide for Drug Development Professionals

Abstract

5-Nitroquinoline-8-carbonitrile is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are paramount for its application in any research or development pipeline. This technical guide provides a comprehensive framework for the characterization of this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. As a senior application scientist, this guide moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction and Molecular Overview

The quinoline scaffold is a privileged structure in drug discovery, known for a wide range of pharmacological activities.[1] The addition of a nitro group (at position 5) and a nitrile group (at position 8) creates a molecule with unique electronic properties, making it a valuable synthetic intermediate. The strong electron-withdrawing nature of both substituents significantly influences the molecule's reactivity and its spectroscopic signature. Accurate characterization is essential to confirm regiochemistry, particularly since the nitration of quinoline can produce a mixture of isomers, including 5-nitroquinoline and 8-nitroquinoline.[2] This guide outlines the integrated analytical approach required for definitive structural verification.

Molecular Formula: C₁₀H₅N₃O₂ Molecular Weight: 211.17 g/mol Monoisotopic Mass: 211.03818 Da

Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a novel or synthesized compound. Mass spectrometry provides the molecular weight and elemental composition, while NMR spectroscopy reveals the precise atomic connectivity and chemical environment.

Caption: Overall workflow for the structural characterization of this compound.

Mass Spectrometry Analysis for Molecular Formula Confirmation

Mass spectrometry is the first critical step, employed to confirm the molecular weight and, with high-resolution instrumentation, the elemental composition of the analyte.[3] For a molecule containing nitrogen and oxygen, Electrospray Ionization (ESI) is a robust choice, as it is a soft ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺), minimizing initial fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. This provides a high degree of confidence in the molecular formula.[3]

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 10-50 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.

-

Expert Insight: The addition of 0.1% formic acid to the mobile phase aids in the protonation of the quinoline nitrogen, enhancing the signal for the [M+H]⁺ ion in positive ionization mode.

-

-

Sample Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Parameters (Positive ESI Mode):

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Mass Range: 50-500 m/z.

-

Source Temperature: 100 – 120 °C.

-

Desolvation Gas Flow: Set according to instrument manufacturer recommendations (e.g., Nitrogen at 5-8 L/min).

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Compare the measured accurate mass to the theoretical value.

-

Data Interpretation: Expected Results and Fragmentation

For this compound (C₁₀H₅N₃O₂), the expected result is a prominent ion corresponding to [M+H]⁺.

-

Theoretical [M+H]⁺: 212.04545 Da

-

Acceptable Measured Mass: 212.04545 ± 0.00106 Da (within 5 ppm)

While ESI is a soft ionization technique, in-source fragmentation or subsequent tandem MS (MS/MS) experiments can provide valuable structural information. Nitroaromatic compounds exhibit characteristic fragmentation patterns, primarily involving the loss of the nitro group constituents.[4][5][6]

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound.[7] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of the atoms can be determined.

Experimental Protocol: ¹H and ¹³C NMR

-

Rationale: The choice of solvent is critical. The compound must be fully dissolved to obtain high-resolution spectra. Deuterated solvents are used to avoid large interfering signals from the solvent itself. DMSO-d₆ is an excellent choice for many aromatic and polar compounds due to its high dissolving power.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Data Interpretation: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.5 ppm). The electron-withdrawing nitro and nitrile groups will deshield adjacent protons, shifting them downfield.

-

H2, H3, H4 (Pyridine Ring): These protons will form a characteristic AMX spin system. H2, being adjacent to the nitrogen, is expected to be the most downfield of this group. H4 will also be downfield due to its position relative to the nitrogen. H3 will appear as a doublet of doublets.

-

H6, H7 (Benzene Ring): These two protons will form an AX spin system (a pair of doublets). H6, positioned between the nitro and nitrile groups (in a figurative sense, ortho to the nitro group), is expected to be significantly deshielded and appear far downfield. H7 will also be downfield. The coupling constant between them (³JHH) should be in the typical range for ortho-aromatic protons (~7-9 Hz).

Data Interpretation: Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as all carbon atoms in the molecule are chemically unique.

-

Aromatic Carbons (C2-C8a): These will appear in the typical aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing groups (C5 and C8) will be significantly affected.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear in a characteristic region, typically around δ 115-120 ppm.

-

Quaternary Carbons: The five carbons that do not bear a proton (C4a, C5, C8, C8a, and the nitrile carbon) will typically have lower intensity signals compared to the protonated carbons.

Summary of Expected Spectroscopic Data

The combination of data from MS and NMR provides a self-validating system for structural confirmation.

| Technique | Parameter | Expected Value / Observation | Purpose |

| HRMS (ESI+) | [M+H]⁺ Accurate Mass | 212.04545 ± 5 ppm | Confirms Elemental Composition (C₁₀H₅N₃O₂) |

| Major Fragments | m/z 182 ([M+H-NO]⁺), m/z 166 ([M+H-NO₂]⁺) | Supports presence of Nitro Group | |

| ¹H NMR | Chemical Shifts (δ) | 5 signals in the aromatic region (δ 7.5-9.5 ppm) | Confirms aromatic structure and number of protons |

| Coupling Constants (J) | Characteristic AMX and AX spin systems | Elucidates proton connectivity | |

| Integration | Relative integrals of 1:1:1:1:1 | Confirms one proton per signal | |

| ¹³C NMR | Number of Signals | 10 distinct signals | Confirms the number of unique carbon environments |

| Chemical Shift (δ) | Signal around 115-120 ppm | Confirms presence of Nitrile Group |

Conclusion

The structural characterization of this compound requires a synergistic application of mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry unequivocally establishes the molecular formula, while detailed analysis of 1D ¹H and ¹³C NMR spectra provides definitive proof of the atomic connectivity and regiochemistry. The protocols and interpretive guidelines presented in this document offer a robust framework for researchers, scientists, and drug development professionals to ensure the identity and quality of this important chemical entity, thereby upholding the highest standards of scientific integrity in their research endeavors.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Theoretical-Computational Guide to the Electronic Properties of 5-Nitroquinoline-8-carbonitrile: Implications for Drug Development

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of this scaffold allows for the fine-tuning of electronic properties, which in turn dictates molecular interactions, reactivity, and ultimately, biological activity. This technical guide provides an in-depth theoretical examination of 5-Nitroquinoline-8-carbonitrile, a derivative functionalized with a potent electron-withdrawing nitro group and a cyano group. Employing Density Functional Theory (DFT), we elucidate its core electronic characteristics, including frontier molecular orbitals and molecular electrostatic potential, to provide a foundational understanding for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold in future therapeutic design.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are prevalent heterocyclic structures found in a wide array of pharmacologically active compounds, demonstrating antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The versatile biological applications of the quinoline ring stem from its ability to engage in various non-covalent interactions with biological targets. The electronic nature of the quinoline system can be significantly modulated by the introduction of substituents. In this compound, the presence of two strong electron-withdrawing groups—the nitro (-NO₂) at the C5 position and the carbonitrile (-CN) at the C8 position—is expected to profoundly influence its electron density distribution, reactivity, and interaction profile. Understanding these electronic properties is a critical first step in rational drug design, enabling predictions of the molecule's behavior in a biological system.

The Theoretical Framework: Density Functional Theory (DFT)

To investigate the electronic properties of this compound, Density Functional Theory (DFT) serves as a powerful and reliable computational tool.[1] DFT strikes an effective balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry.[1] This method is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density.

2.1. Rationale for Method Selection For this study, we selected the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which generally provides a more accurate description of electronic properties for a broad range of organic molecules compared to pure DFT functionals.[3]

The choice of basis set is equally critical. We employed the 6-311++G(d,p) basis set.

-

6-311G : This triple-zeta basis set provides a flexible description of the valence electrons.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen, which are essential for accurately describing anions and systems with lone pairs or delocalized electrons.

-

(d,p) : Polarization functions are included on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is crucial for describing chemical bonds accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for the electronic and structural properties of quinoline derivatives and nitroaromatic compounds.[4]

Computational Workflow: A Self-Validating Protocol

The integrity of theoretical calculations hinges on a robust and logical workflow. The protocol described below is designed to be a self-validating system, where each step confirms the stability and validity of the molecular model before proceeding to the calculation of advanced properties.

Caption: Computational workflow for analyzing this compound.

Step-by-Step Protocol:

-

Structure Preparation: A 3D structure of this compound is generated using molecular building software.

-

Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. This is a critical validation step.

-

Property Calculations: Using the validated stable structure, the following properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface.

-

Quantum Chemical Descriptors: Other key electronic properties are derived from the calculation.

-

Results and Discussion: Unveiling the Electronic Landscape

4.1. Frontier Molecular Orbital (FMO) Analysis The HOMO and LUMO are the key orbitals involved in chemical reactions.[5] The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).[6] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[7]

-

High EHOMO: Indicates a greater tendency to donate electrons.

-

Low ELUMO: Indicates a greater tendency to accept electrons.

-

Small ΔE (HOMO-LUMO Gap): A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[8]

For this compound, the presence of the -NO₂ and -CN groups is expected to significantly lower the energies of both the HOMO and LUMO orbitals, making the molecule a potent electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity, which can be a desirable trait for covalent inhibitors or compounds that undergo metabolic activation.

4.2. Molecular Electrostatic Potential (MEP) Map The MEP is an invaluable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[9][10] It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[10]

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.

In this compound, the most negative potential (red) is anticipated around the oxygen atoms of the nitro group and the nitrogen of the cyano group. These regions are prime locations for hydrogen bond donation from a receptor.[11] Conversely, positive potential (blue) would be expected around the hydrogen atoms of the quinoline ring, indicating potential sites for interaction with electron-rich residues in a protein binding pocket. The MEP provides a visual hypothesis for the molecule's recognition and binding orientation within a receptor site.[11]

4.3. Key Quantum Chemical Descriptors From the HOMO and LUMO energies, several important quantum chemical descriptors can be calculated to quantify the molecule's reactivity.[3]

| Descriptor | Formula | Interpretation | Relevance in Drug Design |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability.[7] | A smaller gap suggests higher reactivity, which can influence binding kinetics and metabolic stability.[5] |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | Relates to the molecule's potential to undergo oxidative metabolism. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | Relates to the molecule's potential to undergo reductive metabolism (critical for nitroaromatics).[12] |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | Harder molecules are less reactive; softer molecules are more reactive. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | Measures the propensity of a species to accept electrons. | A high electrophilicity index suggests the molecule is a strong electron acceptor, which can be crucial for its mechanism of action.[13] |

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other drug candidates.

Implications for Drug Development

The theoretical insights gained from this analysis have direct and practical implications for drug development professionals:

-

Target Interaction: The MEP map provides a clear guide to the molecule's electrostatic profile, allowing medicinal chemists to predict its likely binding orientation within a target active site. For example, the electron-rich nitro and cyano groups are likely to interact with hydrogen bond donors or positively charged residues in a protein.[9][11]

-

Reactivity and Metabolism: The HOMO-LUMO gap and electrophilicity index suggest that this compound is a highly reactive, electrophilic molecule. This is characteristic of many nitroaromatic compounds, which can exert biological effects through mechanisms involving reductive metabolism.[12] This high reactivity could be harnessed for covalent inhibition but also raises flags for potential toxicity, which is a known concern for this class of compounds.[14][15]

-

Structure-Activity Relationship (SAR) Guidance: By understanding the electronic contributions of the nitro and cyano groups, researchers can make informed decisions about future modifications. For instance, replacing these groups with other substituents would systematically alter the electronic properties, providing a rational basis for optimizing potency, selectivity, and safety profiles.

Conclusion

This in-depth guide outlines a robust theoretical framework for characterizing the electronic properties of this compound. Through the application of Density Functional Theory, we have detailed a protocol to analyze its frontier molecular orbitals, molecular electrostatic potential, and key reactivity descriptors. The findings indicate that the molecule is a highly electrophilic species with distinct regions of positive and negative electrostatic potential that likely govern its interactions with biological targets. This foundational knowledge is indispensable for researchers and scientists, providing critical insights that can guide the rational design and development of novel therapeutic agents based on the quinoline scaffold.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijirset.com [ijirset.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Solubility and stability of 5-Nitroquinoline-8-carbonitrile in common organic solvents

An In-depth Technical Guide to the Solubility and Stability of 5-Nitroquinoline-8-carbonitrile for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role these physicochemical properties play in the journey from discovery to application, this document outlines both theoretical principles and detailed, field-proven experimental protocols. It is designed to equip researchers with the necessary tools to generate robust and reliable data, ensuring the integrity and reproducibility of their scientific endeavors. The methodologies described herein are grounded in established best practices and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction

This compound is a unique molecular entity featuring a quinoline core, a nitro group, and a carbonitrile moiety. This combination of functional groups imparts specific electronic and steric properties that are of interest for various applications, including as a potential scaffold in drug discovery. The nitroaromatic system suggests potential for chemical reactivity and specific molecular interactions, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, often enhancing metabolic stability.[1][2]

The successful development of any new chemical entity is fundamentally dependent on a thorough understanding of its solubility and stability. Poor solubility can hinder formulation, lead to erratic results in biological assays, and result in poor bioavailability.[3] Similarly, chemical instability can lead to the degradation of the active molecule, reducing its efficacy and potentially generating toxic byproducts. Therefore, a systematic evaluation of these parameters is not merely a preliminary step but a cornerstone of the entire development process. This guide provides the foundational methodologies to undertake such an evaluation for this compound.

Part 1: Solubility Characterization

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. This section details both a theoretical approach to predict solubility and experimental methods to quantify it.

Theoretical Framework: Hansen Solubility Parameters (HSP)

A useful principle in predicting solubility is the concept of "like dissolves like." A more quantitative extension of this is the Hansen Solubility Parameters (HSP) theory.[4] HSP decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) is assigned these three parameters. The principle is that substances with similar HSP values are more likely to be miscible.[5][6] The "distance" (Ra) between the HSP of two substances can be calculated, and a smaller distance implies higher affinity. This predictive tool can aid in the rational selection of solvents for solubility screening and formulation development.[7]

Experimental Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid overview of the compound's solubility in a range of common organic solvents.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of clear glass vials (e.g., 1.5 mL HPLC vials).

-

Solvent Addition: To each vial, add a common organic solvent from the list below in 0.5 mL increments.

-

Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for the complete dissolution of the solid.

-

Classification: Continue adding solvent up to a total volume of 2.0 mL. Classify the solubility based on the approximate concentration at which the solid dissolves.

Table 1: Suggested Solvents for Qualitative Solubility Screening

| Solvent Class | Examples |

| Protic Polar | Methanol, Ethanol, Isopropanol (IPA), Water |

| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone |

| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) |

Data Interpretation: Summarize the results in a table, using classifications such as:

-

Very Soluble: > 50 mg/mL

-

Freely Soluble: 10 - 50 mg/mL

-

Soluble: 1 - 10 mg/mL

-

Sparingly Soluble: 0.1 - 1 mg/mL

-

Insoluble: < 0.1 mg/mL

Experimental Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1] It involves equilibrating an excess of the solid compound with the solvent over a set period.

Methodology:

-

Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the chosen solvent. The key is to ensure solid material remains undissolved at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Carefully withdraw the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial.

-

Quantification (HPLC or UV-Vis):

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the calibration standards by a suitable analytical method (HPLC with UV detection is preferred for its specificity and sensitivity).[9][10]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

-

Determine the concentration of the compound in the saturated supernatant by interpolating its response from the calibration curve. This concentration is the thermodynamic solubility.

-

Visualization of Solubility Workflow

Caption: Workflow for solubility determination of this compound.

Part 2: Chemical Stability Assessment

Stability testing is crucial for identifying potential degradation pathways and establishing a stable storage condition and shelf-life. Forced degradation (or stress testing) is a key component of this process, as mandated by ICH guidelines.[11][12] The goal is to intentionally degrade the sample to an extent (typically 5-20%) that allows for the confident detection and separation of degradation products by a stability-indicating analytical method.[13][14]

Developing a Stability-Indicating HPLC Method

Before initiating stability studies, a robust HPLC method must be developed. This method must be capable of separating the parent peak (this compound) from all potential degradation products and any impurities from the synthesis or formulation excipients. Photodiode array (PDA) detection is highly recommended to assess peak purity.

Experimental Protocol 3: Forced Degradation Studies

The following protocols describe common stress conditions. A stock solution of this compound should be prepared in a suitable solvent (e.g., Acetonitrile/Water mixture) for these studies. A control sample (unstressed) should be analyzed alongside the stressed samples.

A. Hydrolytic Stability

-

Acidic Hydrolysis:

-

Mix the compound's stock solution with 0.1 M Hydrochloric Acid (HCl).

-

Incubate at 60-80°C for a set period (e.g., start with 24 hours).[15]

-

After incubation, cool the sample to room temperature, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute to the target concentration with the mobile phase.

-

-

Basic Hydrolysis:

-

Mix the compound's stock solution with 0.1 M NaOH.

-

Incubate at 60-80°C for a set period (e.g., start with 8 hours).

-

After incubation, cool, neutralize with 0.1 M HCl, and dilute.

-

-

Neutral Hydrolysis:

-

Mix the compound's stock solution with purified water.

-

Incubate at 60-80°C for a set period (e.g., 24-48 hours).

-

After incubation, cool and dilute.

-

B. Oxidative Stability

-

Reagent: Use a 3-6% solution of hydrogen peroxide (H₂O₂).[16]

-

Procedure:

-

Mix the compound's stock solution with the H₂O₂ solution.

-

Incubate at room temperature, protected from light, for a set period (e.g., 24 hours). Oxidative reactions can be rapid.[17]

-

Analyze the sample directly after dilution.

-

C. Thermal Stability (Solid State)

-

Procedure:

-

Place a known amount of solid this compound in a clear glass vial.

-

Store in a calibrated oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 7 days).

-

After the stress period, allow the sample to cool, then dissolve it in a suitable solvent for analysis.

-

D. Photostability

-

Procedure:

-

As per ICH Q1B guidelines, expose the solid compound or its solution to a light source capable of emitting a standardized spectrum (e.g., a Xenon lamp).[18][19]

-

The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[16]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples.

-

Data Analysis and Presentation

For each stress condition, analyze the sample using the stability-indicating HPLC method.

-

Calculate the % Degradation: ((Initial Area - Final Area) / Initial Area) * 100

-

Calculate Mass Balance: Sum the area of the parent peak and all degradation product peaks. This sum should be close to the initial area of the parent peak in the unstressed control, indicating that all major degradation products are being detected.

-

Identify Relative Retention Times (RRT): Document the retention time of each degradation product relative to the parent peak.

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | RRT of Major Degradants | Mass Balance (%) |

| 0.1 M HCl | 24h / 80°C | ||||

| 0.1 M NaOH | 8h / 80°C | ||||

| H₂O (Neutral) | 48h / 80°C | ||||

| 3% H₂O₂ | 24h / RT | ||||

| Thermal (Solid) | 7d / 80°C | ||||

| Photolytic (ICH Q1B) | Standard |

Visualization of Stability Workflow

Caption: Workflow for forced degradation stability studies.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scribd.com [scribd.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. paint.org [paint.org]

- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 8. enamine.net [enamine.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. improvedpharma.com [improvedpharma.com]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. resolvemass.ca [resolvemass.ca]

- 14. sgs.com [sgs.com]

- 15. Forced Degradation Studies - STEMart [ste-mart.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ptacts.uspto.gov [ptacts.uspto.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to 5-Nitroquinoline-8-carbonitrile: Synthesis, Properties, and Potential Applications

Abstract

5-Nitroquinoline-8-carbonitrile is a distinct heterocyclic compound whose specific properties and applications are not extensively documented in current scientific literature. This guide addresses this information gap by providing a comprehensive theoretical and practical framework for its study. We present its definitive identification, a detailed, plausible multi-step synthetic pathway based on established chemical transformations, and an analysis of its predicted physicochemical properties. Furthermore, we explore its potential as a pharmacologically active agent by drawing logical parallels with structurally related quinoline derivatives. This document serves as a foundational resource for researchers aiming to synthesize and investigate this novel molecule for applications in medicinal chemistry and materials science.

Identification and Nomenclature

Correctly identifying a chemical entity is the bedrock of scientific inquiry. This compound is a derivative of quinoline, a bicyclic aromatic heterocycle.

-

IUPAC Name: this compound

-

Synonyms: 8-Cyano-5-nitroquinoline[1]

-

Molecular Formula: C₁₀H₅N₃O₂

-

Molecular Weight: 199.17 g/mol

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number(s) | 25727-51-9, 205046-59-9 |

| Molecular Formula | C₁₀H₅N₃O₂ |

| Molecular Weight | 199.17 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C1)C#N)N=CC=C2--INVALID-LINK--[O-] |

State of Current Research: An Opportunity for Innovation

A thorough review of scientific databases reveals a notable scarcity of dedicated research on this compound. The majority of available literature focuses on structurally similar analogues, most prominently 8-hydroxy-5-nitroquinoline (Nitroxoline), a well-established antibacterial and anticancer agent.[3] This literature gap presents a significant opportunity for novel research. The unique combination of a nitro group at the 5-position and a carbonitrile at the 8-position suggests that this molecule may possess distinct electronic, chemical, and pharmacological properties worthy of investigation. This guide, therefore, pivots from reporting existing data to providing an expert-level projection of its synthesis and potential utility.

Proposed Synthetic Strategy

The synthesis of this compound is not explicitly described in readily available literature. However, a robust and logical synthetic route can be designed by combining well-established, high-yielding reactions common in heterocyclic chemistry. The proposed pathway begins with a suitable quinoline precursor and introduces the required functional groups in a strategic sequence. The key transformation is the conversion of an amino group to a nitrile via the Sandmeyer reaction , a cornerstone of aromatic chemistry.[4][5][6]

The overall workflow is outlined below:

Detailed Experimental Protocols

Step 1: Synthesis of 8-Amino-5-nitroquinoline

The initial step involves the regioselective nitration of 8-aminoquinoline. The amino group is a powerful activating group that directs electrophilic substitution to the ortho and para positions (positions 7 and 5, respectively). Careful control of reaction conditions is necessary to favor the formation of the 5-nitro isomer.

-

Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 8-aminoquinoline (1 equivalent) to concentrated sulfuric acid.

-

Maintain the temperature below 10 °C while slowly adding a nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid, 1.1 equivalents) dropwise over 1-2 hours.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of ~7-8.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to isolate 8-amino-5-nitroquinoline.

-

-

Causality and Validation: Using a strong acid medium and low temperatures helps control the exothermic nature of the nitration and improves the selectivity.[7] The product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point compared to literature values.

Step 2 & 3: Synthesis of this compound via Sandmeyer Reaction

This two-part step is the core of the synthesis, converting the 8-amino group into the target 8-carbonitrile functionality.

-

Protocol:

-

Diazotization: Suspend the purified 8-amino-5-nitroquinoline (1 equivalent) in an aqueous solution of hydrochloric acid (approx. 3 equivalents) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a clear solution.[8]

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (evolution of N₂ gas) should be observed.[4]

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel) or recrystallization to yield pure this compound.

-

-

Causality and Validation: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring where direct cyanation is difficult.[4][5] The use of copper(I) cyanide is critical to catalyze the conversion of the diazonium salt to the nitrile.[4] Final product validation is essential and must be performed using IR spectroscopy (to confirm the appearance of the -C≡N stretch), NMR, and high-resolution mass spectrometry (to confirm the molecular formula).

Predicted Physicochemical Properties

While experimental data is lacking, the physicochemical properties of this compound can be predicted based on the known values of its constituent parts: the quinoline core, 5-nitroquinoline, and 8-nitroquinoline.[9][10]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale |

|---|---|---|

| Appearance | Yellowish to brown crystalline solid | Based on the appearance of related nitroquinolines.[9] |

| Melting Point | > 100 °C (Estimate) | The presence of polar nitro and nitrile groups on a rigid aromatic core suggests a relatively high melting point due to strong intermolecular forces. |

| Boiling Point | > 400 °C (Estimate) | High, consistent with other functionalized quinolines. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Acetone) | The polar functional groups will impart some polarity, but the large aromatic system limits aqueous solubility. |

| Calculated logP | ~2.0 - 2.5 | Estimated based on values for 5-nitroquinoline (logP = 1.9) and the added hydrophobicity of the nitrile group.[10] |

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of activities, including antimalarial, antibacterial, and anticancer properties.[11][12][13] The specific functional groups of this compound suggest several promising avenues for investigation.

-

Anticancer Activity: Nitroaromatic compounds are known to be activated under hypoxic conditions, which are characteristic of solid tumors, making them potential bioreductive prodrugs. The quinoline core itself is present in many kinase inhibitors and DNA-intercalating agents.

-

Antimicrobial and Antiparasitic Activity: The quinoline ring is the basis for famous antimalarial drugs like quinine and chloroquine.[12] The related compound, Nitroxoline, is used for urinary tract infections.[3] this compound could be explored for activity against a range of pathogens.

-

Enzyme Inhibition: The carbonitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive "warhead" in covalent inhibitors. Many modern drugs, such as certain kinase inhibitors, incorporate a nitrile moiety.[14]

Hazard Assessment and Safe Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, a conservative approach to safety must be adopted based on data for analogous compounds like 5-nitroquinoline.[10]

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Carcinogenicity (Category 2): Suspected of causing cancer.[10]

-

-

Precautionary Measures:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

-

Skin and Body Protection: Wear a laboratory coat and, if handling large quantities, impervious clothing.

-

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

This compound represents an under-explored area of chemical space. While direct experimental data is sparse, established principles of organic synthesis provide a clear and feasible path for its creation. Based on the well-documented bioactivities of the quinoline, nitroaromatic, and carbonitrile motifs, this compound stands as a promising candidate for screening in drug discovery programs, particularly in oncology and infectious diseases. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to undertake the synthesis and investigation of this novel molecule, potentially unlocking new therapeutic avenues.

References

- 1. parchem.com [parchem.com]

- 2. This compound CAS#: 205046-59-9 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. uop.edu.pk [uop.edu.pk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jddtonline.info [jddtonline.info]

- 12. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 5-Nitroquinoline-8-carbonitrile: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of a Promising Scaffold

5-Nitroquinoline-8-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid quinoline framework, substituted with a strongly electron-withdrawing nitro group and a versatile carbonitrile moiety, suggests potential applications as a pharmacophore or a functional organic material. A thorough understanding of its molecular structure and electronic properties is paramount for its rational design and application in drug development and materials engineering. Spectroscopic techniques, particularly Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a fundamental yet powerful approach to elucidating these key molecular characteristics.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes known spectroscopic information from its constituent functional groups—the quinoline ring, the aromatic nitro group, and the aromatic nitrile group—to construct a predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies for the spectroscopic characterization of this and similar molecules.

Pillar I: The Vibrational Landscape - Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of the nitro, nitrile, and quinoline functionalities.

Predicted Infrared Absorption Data

The following table summarizes the anticipated key IR absorption bands for this compound. The causality behind these assignments lies in the specific vibrational modes of the bonds, which are influenced by factors such as bond strength, atomic masses, and electronic effects from adjacent substituents.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and In-depth Insights |

| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak | These absorptions arise from the stretching vibrations of the C-H bonds on the quinoline ring. |

| ~2240-2220 | C≡N (Nitrile) Stretch | Strong, Sharp | The carbon-nitrogen triple bond of the nitrile group gives rise to a very characteristic and intense absorption in a relatively uncongested region of the spectrum. Its position is indicative of an aromatic nitrile.[1][2] |

| ~1600-1450 | Aromatic C=C and C=N Ring Stretch | Medium to Strong | Multiple bands are expected in this region corresponding to the skeletal vibrations of the quinoline ring system. |

| ~1550-1475 | Asymmetric NO₂ Stretch | Strong | This is one of the two most characteristic and intense bands for a nitro group attached to an aromatic ring.[1][3] The strong intensity is due to the large change in dipole moment during this vibration. |

| ~1360-1290 | Symmetric NO₂ Stretch | Strong | This second characteristic band of the nitro group, also of strong intensity, corresponds to the symmetric stretching of the N-O bonds.[1][3] |

| Below 900 | C-H Out-of-Plane Bending | Medium to Strong | The substitution pattern on the quinoline ring will influence the positions of these bands, which can be diagnostic for the arrangement of aromatic hydrogens. |

Disclaimer: The presented data is a prediction based on the known spectroscopic behavior of analogous functional groups and molecular structures. Actual experimental values may vary depending on the sample preparation and instrument conditions.

Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

This protocol describes a self-validating method for obtaining a high-quality IR spectrum of a solid sample like this compound.

Materials:

-

This compound (1-2 mg)

-

Dry, spectroscopic grade Potassium Bromide (KBr) (~200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Methodology:

-

Sample Preparation: Gently grind the KBr in the agate mortar to a fine, consistent powder. This minimizes scattering of the IR radiation.

-

Analyte Incorporation: Add the this compound to the KBr powder (approx. 1:100 ratio).

-

Homogenization: Thoroughly mix and grind the sample and KBr together for several minutes to ensure a uniform dispersion of the analyte within the salt matrix.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die and press under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopic Analysis

Caption: Workflow for obtaining and interpreting an IR spectrum.

Pillar II: The Electronic Portrait - UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). For this compound, the UV-Vis spectrum will be a composite of the electronic systems of the quinoline core and the attached chromophoric and auxochromic groups.

Predicted UV-Vis Absorption Data

The quinoline ring system itself exhibits characteristic absorptions. The addition of a nitro group, a powerful chromophore, is expected to cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance).

| Predicted λmax (nm) | Electronic Transition | Rationale and In-depth Insights |

| ~220-240 | π → π | This high-energy transition is characteristic of the quinoline aromatic system. |

| ~270-300 | π → π | A second π → π* transition, also associated with the quinoline ring, is expected in this region. |

| > 320 | n → π* and Intramolecular Charge Transfer | The presence of the nitro group introduces non-bonding electrons (n) on the oxygen atoms, allowing for a lower-energy n → π* transition. Furthermore, a significant intramolecular charge transfer (ICT) band is anticipated due to the strong electron-withdrawing nature of the nitro and nitrile groups on the electron-rich quinoline ring. This transition is responsible for the color of many nitroaromatic compounds.[4][5][6] |

Disclaimer: The exact λmax values and molar absorptivities are highly dependent on the solvent used due to solvatochromic effects. The data presented is an estimation for a non-polar solvent.

Experimental Protocol: Obtaining the UV-Vis Spectrum

This protocol outlines a reliable method for acquiring the UV-Vis absorption spectrum of a compound in solution.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) from the stock solution by serial dilution. The final concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam (for a double-beam instrument) or use it to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse a second quartz cuvette with the working solution, then fill it and place it in the sample beam.

-

Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-600 nm) and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Workflow for UV-Vis Spectroscopic Analysis

Caption: Workflow for obtaining and analyzing a UV-Vis spectrum.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected IR and UV-Vis data, researchers can more effectively confirm the identity and purity of synthesized batches of this compound and gain foundational insights into its electronic structure. The detailed protocols and workflows presented herein offer a robust framework for the practical application of these essential analytical techniques in the broader context of chemical research and drug development. It is the author's hope that this guide will serve as a valuable resource for scientists working with this and related molecular scaffolds.

References

- 1. scribd.com [scribd.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and First Synthesis of 5-Nitroquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and initial synthesis of 5-Nitroquinoline-8-carbonitrile, a molecule of interest within the broader class of quinoline derivatives. As a Senior Application Scientist, this document is structured to not only present the synthetic pathway but also to offer insights into the strategic considerations and chemical principles that underpin the experimental design.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to interact with a wide range of biological targets have led to its incorporation into numerous therapeutic agents. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, the versatility of the quinoline core is well-established. The introduction of specific substituents, such as nitro and cyano groups, can profoundly modulate the molecule's physicochemical properties and biological activity, making the targeted synthesis of novel quinoline derivatives a key objective in medicinal chemistry.

The First Synthesis of this compound: A Strategic Approach

The first synthesis of this compound is not explicitly detailed in a singular, seminal publication under its common name. However, a logical and chemically sound pathway can be constructed based on established synthetic methodologies for quinoline functionalization. The most probable route involves a multi-step sequence starting from readily available precursors, culminating in a key Sandmeyer reaction. This approach highlights a common strategy in organic synthesis: the sequential introduction of functional groups to build molecular complexity in a controlled manner.

The likely synthetic pathway can be envisioned as follows:

Caption: Plausible synthetic pathway for this compound.

Experimental Rationale and Protocol Insights

Step 1: Nitration of 8-Hydroxyquinoline

The synthesis commences with the dinitration of 8-hydroxyquinoline. The hydroxyl group at the 8-position is an activating group, directing electrophilic substitution to the ortho and para positions (C7 and C5, respectively). The strong electron-withdrawing nature of the pyridine ring deactivates the carbocyclic ring to a lesser extent than the heterocyclic ring, favoring substitution on the benzene moiety.

-

Causality: The use of a strong nitrating mixture (concentrated nitric and sulfuric acids) ensures the introduction of two nitro groups onto the activated quinoline ring. The directing effect of the hydroxyl group is paramount in determining the regioselectivity of this reaction.

Step 2: Selective Reduction of the 7-Nitro Group

With 5,7-dinitro-8-hydroxyquinoline in hand, the next crucial step is the selective reduction of the nitro group at the 7-position. This regioselectivity is achieved by exploiting the steric hindrance around the 5-nitro group, which is flanked by the fused ring system. Sodium sulfide (Na2S) is a suitable reagent for this selective reduction.[1]

-

Trustworthiness: The success of this step hinges on the differential reactivity of the two nitro groups. Careful control of reaction conditions (temperature, stoichiometry of the reducing agent) is essential to prevent over-reduction to the diamino derivative.

Step 3: Removal of the 7-Amino Group and Reduction

The subsequent removal of the 7-amino group is a critical transformation to arrive at the desired 8-amino-5-nitroquinoline precursor. This is typically achieved through diazotization of the amino group followed by reductive deamination using a reagent such as hypophosphorous acid (H3PO2).

-

Expertise: This two-step sequence is a classic method for the regioselective removal of an amino group from an aromatic ring. The diazotization reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

Step 4 & 5: The Sandmeyer Reaction - Introduction of the Cyano Group

The final transformation to yield this compound is the Sandmeyer reaction.[2][3][4][5] This well-established and reliable method converts an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.

-

Authoritative Grounding: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] The conversion of the 8-amino group to a diazonium salt, followed by treatment with copper(I) cyanide, facilitates the displacement of the diazonium group with a cyanide nucleophile.

Experimental Protocol: Sandmeyer Cyanation of 8-Amino-5-nitroquinoline (Illustrative)

-

Diazotization: 8-Amino-5-nitroquinoline is dissolved in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The freshly prepared diazonium salt solution is then slowly added to the copper(I) cyanide mixture.

-

Work-up: The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then typically extracted into an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Physicochemical Data and Characterization

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅N₃O₂ | - |

| Molecular Weight | 199.17 g/mol | - |

| CAS Number | 25727-51-9 or 205046-59-9 | Supplier Dependent |

| Appearance | Expected to be a crystalline solid | - |

| Predicted Boiling Point | 422.8±35.0 °C | - |

| Predicted Density | 1.43±0.1 g/cm³ | - |

Characterization of the synthesized compound would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro (NO₂) and cyano (C≡N) functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Conclusion and Future Directions

The synthesis of this compound, likely achieved through a strategic multi-step sequence culminating in a Sandmeyer reaction, exemplifies the power of classical organic chemistry in accessing novel molecular architectures. The presence of both a nitro and a cyano group on the quinoline scaffold suggests potential applications in various fields, including medicinal chemistry, where these functional groups can act as key pharmacophores or as handles for further synthetic elaboration. Future research could focus on exploring the biological activity of this compound and its derivatives, as well as developing more streamlined and efficient synthetic routes.

References

Navigating the Chemical Landscape of 5-Nitroquinoline-8-carbonitrile: A Focus on the Nitrile Group's Reactivity

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the chemical properties and reactivity of the nitrile group within the 5-Nitroquinoline-8-carbonitrile framework. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction schemes to elucidate the underlying electronic principles governing the molecule's behavior. We will examine how the interplay between the quinoline core, a potent electron-withdrawing nitro group, and the versatile nitrile functionality creates a unique substrate for advanced organic synthesis.

Molecular Architecture and Electronic Profile

This compound is a bifunctional aromatic heterocycle. Its reactivity is dominated by the electronic characteristics of its constituent parts: the quinoline scaffold, the nitro group (-NO₂) at the C5 position, and the nitrile group (-C≡N) at the C8 position.

The nitrile group itself is characterized by a linear, sp-hybridized carbon atom triple-bonded to nitrogen. This arrangement makes the carbon atom electrophilic, susceptible to attack by nucleophiles.[1][2] However, in this specific molecule, its reactivity is significantly modulated by the potent electron-withdrawing nature of the nitro group.[3] The -NO₂ group exerts a strong negative inductive (-I) and resonance (-M) effect, withdrawing electron density from the entire quinoline ring system.[3][4]

This electron deficiency has two major consequences:

-

The quinoline ring is deactivated towards electrophilic aromatic substitution.[4][5]

-

The electrophilicity of the nitrile carbon at C8 is substantially increased, making it a prime target for nucleophilic addition reactions.

The diagram below illustrates the electronic pull of the nitro group, which enhances the partial positive charge (δ+) on the nitrile carbon, thereby activating it for subsequent transformations.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

Methodological & Application

Application Note & Protocol: Cyanation of 5-Nitro-8-Haloquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the cyanation of 5-nitro-8-haloquinolines to synthesize 5-nitro-8-cyanoquinoline, a key intermediate in the development of various therapeutic agents. This guide offers a comprehensive overview of the reaction, including the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for analytical validation. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of the target compound.

Introduction: The Significance of 5-Nitro-8-Cyanoquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. The introduction of a cyano group at the C8 position of the 5-nitroquinoline core creates a versatile chemical handle for further molecular elaboration. This allows for the synthesis of diverse libraries of compounds for drug discovery programs, targeting a range of diseases. The electron-withdrawing nature of both the nitro and cyano groups significantly influences the electronic properties of the quinoline ring, making 5-nitro-8-cyanoquinoline a valuable synthon for creating novel therapeutic candidates.

Reaction Principle and Mechanistic Insights

The conversion of an aryl halide to an aryl nitrile is a fundamental transformation in organic synthesis. For the cyanation of 5-nitro-8-haloquinoline, two primary catalytic systems are prevalent: copper-catalyzed and palladium-catalyzed reactions.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classic method for the cyanation of aryl halides using a copper(I) cyanide salt.[1][2] The reaction typically requires high temperatures and polar aprotic solvents like DMF or NMP.[2] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[2] The presence of the electron-withdrawing nitro group at the C5 position of the quinoline ring can facilitate the nucleophilic aromatic substitution-like process. Recent modifications to the Rosenmund-von Braun reaction have introduced the use of ligands, such as L-proline, to promote the reaction at lower temperatures.[3][4]

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation offers a milder and often more efficient alternative to the traditional copper-catalyzed methods.[5][6] These reactions proceed via a catalytic cycle involving the oxidative addition of the 5-nitro-8-haloquinoline to a Pd(0) complex.[5] This is followed by a transmetalation step with a cyanide source (e.g., zinc cyanide or potassium cyanide) and subsequent reductive elimination to afford the 5-nitro-8-cyanoquinoline and regenerate the Pd(0) catalyst.[5][7] A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions.[6] The use of specific ligands and cyanide sources can mitigate this issue.[6][8]

Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Nitro-8-Bromoquinoline

This protocol details a palladium-catalyzed approach, which generally offers higher functional group tolerance and milder reaction conditions compared to the classical Rosenmund-von Braun reaction. 8-bromo-5-nitroquinoline is chosen as the starting material due to its commercial availability and appropriate reactivity.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 8-Bromo-5-nitroquinoline | ≥97% | Commercially Available | |

| Zinc Cyanide (Zn(CN)₂) | 98% | Commercially Available | Highly Toxic! Handle with extreme caution. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially Available | Air-sensitive, store under inert atmosphere. |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 97% | Commercially Available | |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent. |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Celite® | Commercially Available | For filtration. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |

| Argon or Nitrogen Gas | High Purity | For providing an inert atmosphere. |

Equipment

-

Schlenk flask or a three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert gas (Ar or N₂) supply with manifold

-

Syringes and needles for transfer of reagents

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 8-bromo-5-nitroquinoline (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe (concentration of the starting material should be approximately 0.2 M).

-

Reaction Execution: Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-nitro-8-cyanoquinoline as a solid.

Workflow Diagram

Caption: Experimental workflow for the palladium-catalyzed cyanation of 8-bromo-5-nitroquinoline.

Safety Precautions: Handling Cyanide Compounds

EXTREME CAUTION IS REQUIRED WHEN HANDLING CYANIDE-CONTAINING REAGENTS.

-

Toxicity: Potassium cyanide and other cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9] Exposure to as little as 50-150 mg can be lethal.[9]

-

Hydrogen Cyanide Gas: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[9][10] NEVER mix cyanide waste with acidic waste.[10]

-

Personal Protective Equipment (PPE): Always work in a properly functioning chemical fume hood.[10][11] Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[10][11]

-

Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are aware of the location of safety showers, eyewash stations, and first aid kits.[11][12] A cyanide antidote kit should be readily available, and personnel should be trained in its use.

-